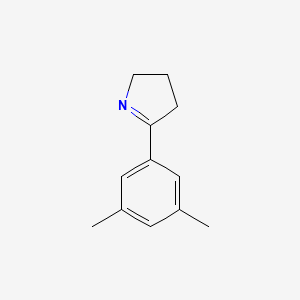

5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole

CAS No.:

Cat. No.: VC13775839

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N |

|---|---|

| Molecular Weight | 173.25 g/mol |

| IUPAC Name | 5-(3,5-dimethylphenyl)-3,4-dihydro-2H-pyrrole |

| Standard InChI | InChI=1S/C12H15N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8H,3-5H2,1-2H3 |

| Standard InChI Key | MNMXTZNNWVVPLQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C2=NCCC2)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C2=NCCC2)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 5-(3,5-dimethylphenyl)-3,4-dihydro-2H-pyrrole, reflects its bicyclic structure. The pyrrole ring exists in a partially saturated state (3,4-dihydro-2H-pyrrole), reducing aromaticity while retaining reactivity at the nitrogen atom. The 3,5-dimethylphenyl substituent introduces steric and electronic effects that influence its chemical behavior.

Key Structural Features:

-

Pyrrole Core: A five-membered ring with one nitrogen atom and two double bonds (positions 1-2 and 3-4).

-

Saturation: Partial saturation at positions 3 and 4, yielding a dihydro structure.

-

Substituent: A 3,5-dimethylphenyl group at position 5, providing hydrophobicity and steric bulk.

The SMILES notation (CC1=CC(=CC(=C1)C2=NCCC2)C) and InChIKey (MNMXTZNNWVVPLQ-UHFFFAOYSA-N) unambiguously define its connectivity.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 5-(3,5-dimethylphenyl)-3,4-dihydro-2H-pyrrole typically involves cyclization reactions using pyrrole precursors and 3,5-dimethylphenyl derivatives. A two-step methodology adapted from Kucukdisli et al. (2014) is illustrative :

Step 1: Formation of Cyanopyrrolines

Chalcones derived from 3,5-dimethylacetophenone react with aminoacetonitrile hydrochloride under basic conditions (pyridine, 80°C) to yield cyanopyrrolines. For example:

This intermediate retains the cyano group, which may be reduced or modified in subsequent steps .

Step 2: Decyanation or Functionalization

The cyano group in the cyanopyrroline intermediate is removed via hydrolysis or catalytic hydrogenation to yield the target compound. For instance, treatment with aqueous NaOH or hydrogenation over palladium catalysts selectively reduces the nitrile to a methylene group .

Optimization and Yield

-

Reaction Conditions: Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10–15 minutes at 100°C) .

-

Purification: Column chromatography (ethyl acetate/cyclohexane gradients) achieves purities >95% .

-

Yield: Typical yields range from 32% to 94%, depending on substituents and reaction scale .

Physicochemical Properties

Thermodynamic and Solubility Data

| Property | Value |

|---|---|

| Molecular Weight | 173.25 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (Octanol-Water) | Estimated 2.1–2.5 |

| Solubility | Soluble in DCM, THF, acetone |

The compound’s hydrophobicity (LogP ≈2.3) suggests moderate lipid solubility, making it suitable for organic synthesis but challenging for aqueous applications.

Stability and Reactivity

-

Thermal Stability: Stable under inert atmospheres up to 150°C.

-

Light Sensitivity: No reported photodegradation.

-

Reactivity: The pyrrole nitrogen can participate in electrophilic substitution reactions, while the dihydro structure allows for hydrogenation or oxidation .

Applications in Research and Industry

Pharmaceutical Intermediate

5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole serves as a precursor for:

-

Heterocyclic Drug Candidates: Its pyrrole core is a scaffold for kinase inhibitors and antimicrobial agents.

-

Functionalization Sites: The nitrogen and methylphenyl group enable derivatization for structure-activity relationship (SAR) studies .

Materials Science

-

Coordination Chemistry: The nitrogen lone pair can coordinate to metal ions, forming complexes for catalytic applications.

-

Polymer Additives: Incorporation into polymers may enhance thermal stability or optoelectronic properties.

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Reagentia | 97% | 1 g, 250 mg | Inquiry |

| Twinhang | 97% | Custom quantities | Inquiry |

Prices are subject to bulk discounts, and HazMat fees apply for international shipping .

Future Research Directions

-

Drug Discovery: Explore its utility in designing protease inhibitors or anticancer agents.

-

Catalysis: Develop palladium or ruthenium complexes for cross-coupling reactions.

-

Green Synthesis: Optimize solvent-free or catalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume